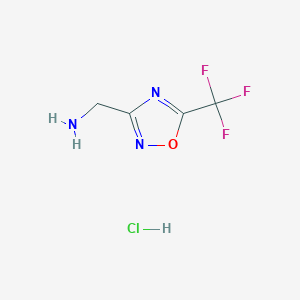

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Description

Historical Context and Discovery

The development of (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride emerged from decades of research into oxadiazole chemistry and the strategic incorporation of trifluoromethyl groups into heterocyclic systems. The 1,2,4-oxadiazole heterocycle was first discovered over a century ago, yet its biological potential remained largely unexplored until recent decades. The breakthrough came when researchers recognized that traditional hydroxamic acid-based compounds suffered from rapid clearance arising from glucuronidation and hydrolysis, coupled with low oral bioavailability. This recognition led to the exploration of novel 5-(trifluoromethyl)-1,2,4-oxadiazole moieties as alternative zinc-binding groups.

The specific compound under discussion represents a convergence of several important chemical developments. First, the recognition that trifluoromethyl groups could significantly enhance the biological activity of heterocycles led to intensive research into fluorinated oxadiazoles. Second, the understanding that the 1,2,4-oxadiazole ring system could adopt nonchelating interactions with active-site zinc provided structural differentiation from traditional inhibitor designs. The removal of hydrogen-bond donors present in hydroxamic acid moieties was anticipated to be beneficial for physicochemical properties required for brain penetration and superior pharmacokinetics.

The compound was formally catalogued with Chemical Abstracts Service number 1364677-67-7, and its molecular formula was established as C4H5ClF3N3O, with a molecular weight of 203.55 grams per mole. The development timeline indicates that systematic structure-activity relationship studies led to the identification of this specific substitution pattern as particularly promising for biological applications.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance within the broader context of heterocyclic chemistry due to several unique structural and electronic properties. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to the possibility of creating specific interactions such as hydrogen bonding. This bioisosteric relationship is particularly valuable when the instability of ester or amide groups is observed, such as when hydrolysis may occur.

The five-membered 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities, making it a perfect framework for novel drug development. The heterocycle satisfies Hückel's rule and exhibits aromatic character, which significantly impacts its possible interactions with biological receptors. The nitrogen and oxygen atoms within the ring system create distinct electronic environments that can engage in various non-covalent interactions with biological targets.

The trifluoromethyl substitution at the 5-position represents a particularly sophisticated design element. Surface plasmon resonance experiments have confirmed that the trifluoromethyl group is critical for biological activity, as replacement with other substituents leads to dramatic decreases in potency. For instance, replacement of the trifluoromethyl group with difluoromethyl leads to a 300-fold decrease in activity, while introduction of methyl or hydrogen atoms results in complete loss of activity. The regioisomeric oxadiazole exhibits four orders of magnitude loss of potency, emphasizing the critical importance of the specific substitution pattern.

Position within Oxadiazole Research Landscape

The compound occupies a unique position within the expansive oxadiazole research landscape, representing the intersection of several important research directions. The 1,2,4-oxadiazole nucleus has received substantial attention in medicinal chemistry and is considered a pharmacophore component in the production of biologically intriguing drugs. In recent years, interest in 1,2,4-oxadiazole biological applications has doubled, reflecting the growing recognition of their therapeutic potential.

Within the broader oxadiazole family, 1,2,4-oxadiazoles demonstrate superior stability and synthetic accessibility compared to other isomeric forms. While all four oxadiazole isomers (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole) have been investigated, the 1,2,4-isomer exhibits particularly favorable characteristics for drug development. The heterocycle has been extensively studied, yielding a large variety of molecules with varied biological functions across multiple therapeutic areas.

The research landscape reveals that 1,2,4-oxadiazole derivatives have found application in diverse biological contexts. They exhibit anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer activities. Furthermore, they demonstrate inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pump, cyclooxygenases, and butyrylcholinesterase, as well as affinity to various receptor systems.

The specific trifluoromethyl-substituted variant represents a particularly advanced development within this research trajectory. The incorporation of trifluoromethyl groups into oxadiazole systems addresses several limitations of earlier compounds, particularly regarding metabolic stability and brain penetration. This positions the compound at the forefront of contemporary heterocyclic drug design, where fluorine incorporation has become a standard strategy for optimizing pharmaceutical properties.

Current Research Significance

The current research significance of this compound extends across multiple dimensions of contemporary chemical and biological research. The compound has emerged as a valuable tool for investigating class IIa histone deacetylase inhibition, representing a significant advancement over traditional approaches. Given the lack of understanding of endogenous class IIa histone deacetylase substrates, researchers have developed surrogate readouts to measure compound effects in vivo, exploiting the exceptional selectivity that trifluoromethyl-oxadiazole compounds exhibit over other histone deacetylase classes.

Recent mechanistic studies have revealed that oxadiazole-based inhibitors undergo a fascinating transformation within biological systems. Crystal structure analysis has shown that hydrolysis of the oxadiazole ring transforms the parent oxadiazole into an acylhydrazide through a sequence of two hydrolytic steps. This transformation occurs both in vitro using purified enzymes and in cellular systems, representing a novel mechanism of action for this class of compounds. Advanced quantum and molecular mechanics calculations have elucidated the mechanistic details of these hydrolytic steps, providing comprehensive understanding of the double hydrolysis process.

The compound has demonstrated remarkable selectivity profiles in biological systems. Class IIa inhibitors based on the trifluoromethyl-oxadiazole scaffold exhibit nanomolar inhibition of specific histone deacetylase enzymes while maintaining high selectivity over non-target enzymes. For example, recent derivatives have shown inhibition constants of 12 nanomolar against histone deacetylase 4 with selectivity indices exceeding 318 compared to other histone deacetylase classes.

| Research Application | Significance | Key Findings |

|---|---|---|

| Histone Deacetylase Inhibition | Class IIa selectivity | >100-fold selectivity over class I/IIb |

| Mechanistic Studies | Hydrolysis pathway elucidation | Two-step transformation mechanism |

| Structure-Activity Relationships | Optimization guidance | Critical role of trifluoromethyl group |

| Pharmacokinetic Studies | Brain penetration assessment | Superior central nervous system exposure |

The compound has also found application in combination therapy approaches, particularly in anticancer research. Studies have demonstrated synergistic cytotoxic effects when combined with established therapeutic agents, leading to enhanced expression of cell cycle regulatory proteins and increased apoptosis in cancer cell lines. These findings suggest potential for clinical development in combination treatment regimens.

Furthermore, the compound serves as a valuable synthetic intermediate and research tool. The methanamine functionality provides a versatile handle for further chemical modification, while the hydrochloride salt form ensures adequate solubility and stability for biological studies. The compound has been incorporated into various synthetic methodologies, contributing to the development of more efficient routes to trifluoromethyl-substituted heterocycles.

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWGOUAWGVYBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS No. 1364677-67-7) is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 203.55 g/mol

- Synonyms : C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride

Biological Activity Overview

Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

-

Cytotoxicity Studies :

- In vitro studies have shown that compounds with the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound demonstrated cytotoxic effects with IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Mechanism of Action :

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features:

- Substituents : The presence of trifluoromethyl groups has been associated with enhanced lipophilicity and biological activity. Modifications at different positions on the oxadiazole ring can lead to variations in potency and selectivity against target cells .

| Compound | Structural Feature | IC (µM) | Biological Activity |

|---|---|---|---|

| 5a | Trifluoromethyl | 0.65 | Anticancer |

| 5b | Methyl group | 2.41 | Anticancer |

| 5c | No substitution | >100 | Less active |

Case Studies

- Study on Apoptosis Induction :

- Antimicrobial Efficacy :

Scientific Research Applications

The compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Irritation : May cause respiratory irritation (H335) .

Pharmaceutical Development

The oxadiazole ring system is known for its biological activity, particularly in the development of pharmaceuticals. Research indicates that compounds containing oxadiazole structures can exhibit antimicrobial, antifungal, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazole show significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group in the structure increases efficacy due to enhanced interaction with microbial membranes.

Agricultural Chemistry

Compounds like this compound are being explored for their potential use as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation can lead to the development of novel herbicides or fungicides.

Case Study: Herbicidal Properties

Research has shown that oxadiazole derivatives can act as effective herbicides by targeting the photosynthesis pathway in plants, thus providing a mechanism for controlling unwanted vegetation without harming crops.

Material Science

The unique chemical structure of this compound allows for its application in material sciences, particularly in the synthesis of polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride with analogs:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : The electron-withdrawing nature of -CF₃ stabilizes the oxadiazole ring against nucleophilic attack, enhancing metabolic stability compared to -OCH₃ or -C₂H₅ .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 2-fluorophenyl) introduce steric bulk and π-π stacking capabilities, beneficial for receptor binding. Alkyl groups (e.g., ethyl) reduce steric hindrance, favoring synthetic accessibility .

Preparation Methods

Synthesis of the Oxadiazole Core with Trifluoromethyl Substituent

Starting Material : 4-(trifluoromethyl)pyridine-3-carboxylic acid or 4-fluoro-3-(trifluoromethyl)benzoic acid is used as the precursor.

Conversion to Acid Chloride : The carboxylic acid is converted to the acid chloride by reaction with thionyl chloride in the presence of catalytic dimethylformamide (DMF) at reflux (approx. 100 °C) for 5-7 hours. This step is monitored by thin-layer chromatography (TLC).

Formation of Methyl Ester : The acid chloride or acid is then esterified by reaction with methanol at low temperature (around 10 °C), followed by reflux for 4-5 hours to yield the methyl ester.

Hydrazide Formation : The methyl ester is treated with hydrazine hydrate (99%) under reflux for 7-9 hours to afford the corresponding carbohydrazide.

Cyclization to Oxadiazole : The carbohydrazide reacts with chloroacetic acid in the presence of phosphoryl chloride (POCl3) at 105-110 °C for 8-10 hours to form the 5-(chloromethyl)-1,2,4-oxadiazole ring system substituted with trifluoromethyl on the pyridine ring. The product is isolated by extraction and recrystallization, yielding a pale yellow solid with typical melting points around 60-64 °C.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, DMF catalyst, reflux 5-7 h | Acid chloride intermediate | Not isolated | Monitored by TLC |

| Methyl ester formation | Methanol, reflux 4-5 h | Methyl ester | Not isolated | Confirmed by GC-MS |

| Hydrazide formation | Hydrazine hydrate, reflux 7-9 h | Carbohydrazide | Not isolated | Reaction progress by TLC |

| Cyclization to oxadiazole | Chloroacetic acid, POCl3, reflux 8-10 h at 105-110 °C | 5-(Chloromethyl)-oxadiazole | 71% | Pale yellow solid, mp 60-64 °C |

| Azidation | Sodium azide, DMA, 20 °C, 4-5 h | 5-(Azidomethyl)-oxadiazole | 68% | Purified by column chromatography |

| Reduction and salt formation | Catalytic hydrogenation or reducing agent, HCl treatment | Methanamine hydrochloride | Variable | Final product, stable hydrochloride salt |

Analytical Characterization Supporting Preparation

Melting Points : Key intermediates exhibit characteristic melting points confirming purity (e.g., 60-64 °C for chloromethyl oxadiazole).

Infrared Spectroscopy (IR) : Characteristic absorptions include C=N stretches (~1686 cm⁻¹), C-O-C (~1151 cm⁻¹), and azide N₃ stretch (~2109 cm⁻¹ for azidomethyl intermediate).

Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ NMR spectra show singlets corresponding to methylene protons (CH₂) around 4.8-5.0 ppm, aromatic protons on pyridine rings, and methyl groups when present.

Mass Spectrometry (MS) : Molecular ion peaks correspond to expected molecular weights (e.g., m/z 262 for chloromethyl intermediate).

Elemental Analysis : Carbon, hydrogen, nitrogen, fluorine, and chlorine contents closely match calculated values, confirming compound identities.

Research Findings and Optimization Notes

The use of phosphoryl chloride (POCl3) is critical for efficient cyclization to the oxadiazole ring.

Sodium azide substitution is performed under mild conditions to avoid decomposition of sensitive intermediates.

The reduction of azide to amine must be carefully controlled to prevent side reactions; catalytic hydrogenation is preferred.

Formation of the hydrochloride salt improves compound handling, storage stability, and solubility for further applications.

TLC and GC-MS are essential tools for monitoring reaction progress at each step.

Summary Table of Key Preparation Steps

| Step Number | Reaction Description | Key Reagents/Conditions | Product Type | Yield (%) | Analytical Techniques Used |

|---|---|---|---|---|---|

| 1 | Acid chloride formation from carboxylic acid | Thionyl chloride, DMF, reflux | Acid chloride intermediate | N/A | TLC, GC-MS |

| 2 | Esterification to methyl ester | Methanol, reflux | Methyl ester | N/A | TLC, GC-MS |

| 3 | Hydrazide formation | Hydrazine hydrate, reflux | Carbohydrazide | N/A | TLC |

| 4 | Cyclization to 5-(chloromethyl)-oxadiazole | Chloroacetic acid, POCl3, reflux | Chloromethyl oxadiazole | 71 | IR, NMR, MS, Elemental Analysis |

| 5 | Azidation of chloromethyl group | Sodium azide, DMA, 20 °C | Azidomethyl oxadiazole | 68 | IR, NMR, LCMS, Elemental Analysis |

| 6 | Reduction to methanamine and salt formation | Catalytic hydrogenation, HCl | Methanamine hydrochloride salt | Variable | NMR, IR, Elemental Analysis |

Q & A

Q. What are the established synthetic routes for (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, and what key intermediates are involved?

The compound can be synthesized via reductive amination of a 1,2,4-oxadiazole-containing aldehyde. For example, a protocol involving NaBHCN as a reducing agent in methanol/acetic acid, followed by precipitation with MTBE, yields the hydrochloride salt . Key intermediates include trifluoromethyl-substituted oxadiazole aldehydes, which require precise stoichiometric control to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy : Focus on H NMR signals for the methanamine group (δ ~4.4–4.5 ppm) and trifluoromethyl substituent (δ ~8.4–8.5 ppm for aromatic protons adjacent to CF) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHClFNO; calc. 195.00 g/mol) and distinguish isotopic patterns from chlorine .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2°C in airtight containers under inert gas. The compound is hygroscopic and may degrade upon prolonged exposure to moisture. Hazard statements (H302, H315, H319, H335) indicate precautions for skin/eye contact and inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields when synthesizing this compound, particularly when side reactions dominate?

- Temperature Control : Maintain temperatures below 25°C during reductive amination to suppress imine hydrolysis.

- Catalyst Selection : Use NaBHCN instead of NaBH to enhance selectivity for secondary amines .

- Solvent Choice : Methanol/acetic acid mixtures (e.g., 14:1 v/v) improve protonation of intermediates, reducing unwanted byproducts .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or shifts in the methanamine region?

Unexpected splitting may arise from tautomerism in the oxadiazole ring or residual solvents. Deuterated methanol (MeOD) is recommended for H NMR to minimize solvent interference. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) can clarify coupling patterns and confirm connectivity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing CF group enhances the electrophilicity of the oxadiazole ring, facilitating nucleophilic attack at the 3-position. However, steric hindrance from CF may slow reactions; using polar aprotic solvents (e.g., DMF) and Pd-based catalysts can improve efficiency .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should solubility challenges be addressed?

- Solubility : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays. For aqueous buffers, use sonication or co-solvents like PEG-400.

- Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR), leveraging the compound’s amine group for covalent coupling to biosensors .

Methodological Challenges & Data Interpretation

Q. How can researchers differentiate between chloride counterion effects and intrinsic compound instability in degradation studies?

Conduct comparative stability tests with the free base form. Use ion chromatography (IC) or conductometric titration to quantify chloride release over time. Accelerated degradation studies (40°C/75% RH) can identify hydrolysis pathways .

Q. What computational tools are effective for modeling the compound’s electronic structure and predicting reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, particularly around the oxadiazole ring and CF group. Molecular dynamics simulations aid in predicting solvation effects and binding affinities .

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?

Calibrate instruments using certified standards (e.g., sodium trifluoroacetate clusters). For HRMS, verify isotopic patterns (e.g., Cl vs. Cl) and consider adduct formation (e.g., [M+H], [M+Na]) to match theoretical and observed m/z values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.